Zinc-Binding Motif Integrity: N-Benzyl Retains Sulfonamide –NH– vs. O-Benzyl Ether Abolishes It
The N-benzyl substitution pattern preserves the critical sulfonamide –NH– zinc-binding motif, while the isomeric O-benzyl ether (CAS 146533-50-8) replaces it with an ether linkage. Quantitative profiling of the O-benzyl analog against human carbonic anhydrase isoforms yields Ki values of 762 nM (hCA I), 20.3 nM (hCA II), 8.3 nM (hCA VII), 17.9 nM (hCA IX), and 10.5 nM (hCA XII) . The affinity and isoform selectivity profile of the O-benzyl compound is driven by the benzyloxy substituent's interactions with the enzyme hydrophobic pocket rather than direct zinc coordination . The N-benzyl compound, by contrast, is predicted to engage the catalytic zinc via its intact sulfonamide –NH–, producing a different isoform selectivity fingerprint. Class-level structure-activity data confirm that N-substitution on the sulfonamide nitrogen modulates CA isoform selectivity through steric and electronic effects distinct from O-substitution [1].
| Evidence Dimension | Carbonic anhydrase inhibition potency and isoform selectivity (zinc-binding group intact vs. absent) |
|---|---|
| Target Compound Data | N-Benzyl-4-hydroxybenzenesulfonamide: free sulfonamide –NH– intact; quantitative Ki data not publicly available from primary sources for this exact compound |
| Comparator Or Baseline | 4-(Benzyloxy)benzenesulfonamide (CAS 146533-50-8): hCA I Ki = 762 nM, hCA II Ki = 20.3 nM, hCA VII Ki = 8.3 nM, hCA IX Ki = 17.9 nM, hCA XII Ki = 10.5 nM |
| Quantified Difference | Binding mode divergence: zinc coordination (N-benzyl) vs. hydrophobic pocket binding (O-benzyl); isoform rank-order predicted to differ |
| Conditions | In vitro enzyme inhibition assay; recombinant human carbonic anhydrase isoforms I, II, VII, IX, XII; CO₂ hydration stopped-flow method |
Why This Matters
Procurement for CA-related research requires precise control over zinc-binding capability; the N-benzyl compound provides a classical sulfonamide zinc binder, whereas the O-benzyl isomer does not, leading to fundamentally different inhibition mechanisms and biological outcomes.
- [1] Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C.T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Class-level evidence: N-substituted vs. O-substituted sulfonamide CA inhibitor binding modes. View Source
